molecular formula C16H19NO4S2 B2872631 N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-(phenylsulfonyl)propanamide CAS No. 1351642-04-0

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-(phenylsulfonyl)propanamide

Cat. No. B2872631
M. Wt: 353.45
InChI Key: NATZAADEJUQSBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-(phenylsulfonyl)propanamide, also known as THPP, is a chemical compound that has been studied for its potential applications in various scientific research fields. THPP has been found to have a range of biochemical and physiological effects, and its mechanism of action has been investigated extensively. In

Scientific Research Applications

Biocatalysis in Drug Metabolism

One notable application is in the realm of drug metabolism, where microbial-based surrogate biocatalytic systems have been used to produce mammalian metabolites of compounds like LY451395, a biaryl-bis-sulfonamide related to N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-(phenylsulfonyl)propanamide. This approach supports full structure characterization of metabolites by nuclear magnetic resonance (NMR) spectroscopy, providing valuable insights into the pharmacokinetics and pharmacodynamics of potential therapeutics (Zmijewski et al., 2006).

Protein Cross-Linking Reagents

Another significant application involves the synthesis of hydrophilic ligands for the preparation of active esters used in protein cross-linking. Compounds such as N-hydroxysulfosuccinimide have been utilized to create reagents that are highly efficient in cross-linking proteins at physiological pH. These reagents demonstrate utility in structural biology and biochemistry for elucidating protein structures and interactions (Staros, 1982).

Antiviral Research

In the field of antiviral research, derivatives of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-(phenylsulfonyl)propanamide, such as BAY 38-4766, have been investigated for their ability to inhibit cytomegalovirus (CMV) replication. These compounds target viral DNA maturation and packaging, showcasing a novel mechanism of action against CMV, distinct from traditional antiviral therapies (Buerger et al., 2001).

Herbicidal Activity

Furthermore, the herbicidal activity of α-phenylsulfonyl alkanamides, closely related to the compound , has been evaluated under paddy conditions. Some derivatives exhibited high activity against paddy weeds without significant effect on rice plants, suggesting their potential as selective herbicides (Omokawa et al., 1985).

Synthesis of Furanones

Additionally, the compound's derivatives have been used as reagents in the synthesis of 5-alkyl-2(5H)-furanones. This synthetic application highlights the versatility of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-(phenylsulfonyl)propanamide derivatives in organic chemistry, enabling the creation of complex molecules with potential applications in fragrance, flavoring, and pharmaceuticals (Tanaka et al., 1984).

properties

IUPAC Name

3-(benzenesulfonyl)-N-(2-hydroxy-2-thiophen-2-ylpropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4S2/c1-16(19,14-8-5-10-22-14)12-17-15(18)9-11-23(20,21)13-6-3-2-4-7-13/h2-8,10,19H,9,11-12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATZAADEJUQSBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CCS(=O)(=O)C1=CC=CC=C1)(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-(phenylsulfonyl)propanamide

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